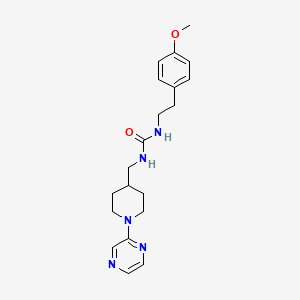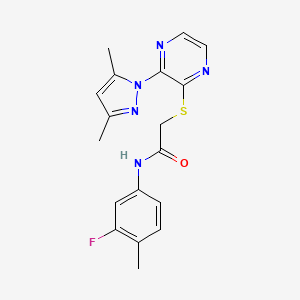![molecular formula C11H15N3O B2943067 1-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methanamine CAS No. 1211663-55-6](/img/structure/B2943067.png)
1-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methanamine is a chemical compound that belongs to the class of benzimidazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Wirkmechanismus
The exact mechanism of action of 1-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methanamine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins involved in various biological processes. For example, it has been reported to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been shown to inhibit the activity of histone deacetylases, enzymes that regulate gene expression.
Biochemical and Physiological Effects:
1-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methanamine has been reported to exhibit various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and reduce inflammation. It has also been reported to increase insulin sensitivity and improve glucose tolerance in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methanamine in lab experiments is its broad spectrum of biological activities. It can be used to study various biological processes and diseases, making it a versatile tool for researchers. However, one of the limitations of using this compound is its potential toxicity. It has been reported to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methanamine. Some of these include:
1. Investigation of its potential as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease.
2. Development of more potent and selective analogs of this compound for improved efficacy and reduced toxicity.
3. Study of its mechanism of action at the molecular level to better understand its biological effects.
4. Investigation of its potential as a tool for studying various biological processes and diseases.
5. Development of new synthetic methods for the preparation of this compound and its analogs.
In conclusion, 1-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methanamine is a promising compound with a broad spectrum of biological activities. It has potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. Further research is needed to fully understand its mechanism of action and potential as a therapeutic agent.
Synthesemethoden
The synthesis of 1-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methanamine involves the condensation reaction of 2-aminomethylbenzimidazole with 2-methoxyethylamine. The reaction is carried out in the presence of a suitable solvent like ethanol or methanol, and a suitable catalyst like sulfuric acid or hydrochloric acid. The yield and purity of the product can be improved by using a purification method like recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methanamine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. It has also been investigated for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
[1-(2-methoxyethyl)benzimidazol-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-15-7-6-14-10-5-3-2-4-9(10)13-11(14)8-12/h2-5H,6-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDFXHUVLHRDBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2N=C1CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-ethoxy-6-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2942985.png)
![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide](/img/structure/B2942990.png)
![2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2942991.png)
![3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2942992.png)
![naphtho[2,1-b]furan-1(2H)-one O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime](/img/structure/B2942995.png)

![3-[(4-bromophenyl)sulfonyl]-N-(3-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2942999.png)

![N-(cyanomethyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2943001.png)
![N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2943003.png)

![4-methoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2943006.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2943007.png)